molecular formula C5H7NO3S B012272 5-Methylfuran-2-sulfonamide CAS No. 108583-53-5

5-Methylfuran-2-sulfonamide

Cat. No.: B012272
CAS No.: 108583-53-5
M. Wt: 161.18 g/mol
InChI Key: QFVRGWDWLKEIRP-UHFFFAOYSA-N
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Description

5-Methylfuran-2-sulfonamide (CAS 108583-53-5) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound, with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol, serves as a crucial synthetic precursor . Its primary research value lies in its role as a building block for the synthesis of more complex, biologically active molecules. Notably, it is a key intermediate in the synthesis of Cimlanod (BMS-986231), an investigational pH-sensitive prodrug of nitroxyl (HNO) that has been studied in clinical trials for the treatment of acute decompensated heart failure . The furansulfonamide structure is also utilized in creating novel chemical entities for various research applications. For instance, it serves as a starting material in the synthesis of Schiff base compounds, such as (E)-4-(((5-methylfuran-2-yl)methylene)amino)benzenesulfonamide, for which structural, computational, and antimicrobial properties can be explored . As a sulfonamide, it belongs to a class of compounds known for a wide range of pharmacological activities, acting as a versatile scaffold in medicinal chemistry . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-methylfuran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVRGWDWLKEIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108583-53-5
Record name 5-methylfuran-2-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuran-2-sulfonamide typically involves the reaction of 5-methylfuran with sulfonamide reagents under controlled conditions. One common method includes the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions such as Michael addition, intramolecular nucleophilic addition, and elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to achieve regiospecific formation of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-Methylfuran-2-sulfonamide has demonstrated potential as an antimicrobial agent. Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds with methyl sulfonamide substituents have shown improved pharmacokinetic profiles, enhancing their efficacy against infections like Chlamydia trachomatis. In vivo studies revealed that certain analogues of methyl sulfonamide effectively inhibited the infectivity of this pathogen at low micromolar concentrations, highlighting the importance of this compound in developing new antibiotics .

Drug Development
The incorporation of this compound into drug formulations can enhance bioavailability and therapeutic effectiveness. Studies have shown that methyl sulfonamide groups improve solubility and permeability, which are crucial for oral medications. For example, a specific methyl sulfonamide analogue demonstrated an apparent bioavailability of 41% when administered orally, compared to other analogues that had negligible uptake .

Environmental Applications

Pesticide Development
this compound is being explored as a potential active ingredient in pesticide formulations. Its structural characteristics may contribute to the development of environmentally friendly pesticides with lower toxicity profiles compared to traditional chemicals. The sulfonamide group can enhance the binding affinity of these compounds to biological targets in pests, improving their efficacy while minimizing environmental impact.

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. The unique furan ring structure allows for versatile chemical modifications, enabling the synthesis of complex molecules through reactions such as nucleophilic substitutions and coupling reactions.

Case Studies

Study Focus Findings
Study on Chlamydia trachomatisAntimicrobial propertiesMethyl sulfonamide derivatives showed significant inhibition at low concentrations; improved pharmacokinetics noted .
Pesticide formulation researchEnvironmental impactPotential for developing less toxic pesticides using this compound .
Organic synthesis applicationsVersatility in reactionsDemonstrated utility as an intermediate for synthesizing complex organic compounds .

Mechanism of Action

The mechanism of action of 5-Methylfuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This mechanism is similar to that of other sulfonamide drugs, which act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Furan Ring

5-Ethylfuran-2-sulfonamide
  • Structure : Ethyl group replaces the methyl substituent.
  • Synthesis : Similar to the methyl variant but uses 5-ethylfuran-2-sulfonyl chloride.
4-(2-Hydroxypropan-2-yl)-5-Methylfuran-2-sulfonamide
  • Structure : Additional hydroxypropan-2-yl group at the 4-position.
  • Impact : Introduces hydrogen-bonding capability, which may enhance target binding affinity. Used in advanced NLRP3 inhibitors with modified pharmacokinetic profiles .
Furan-2-sulfonamide
  • Structure: No substituents on the furan ring.
  • Comparison : Lower steric hindrance but reduced stability due to the absence of electron-donating groups (e.g., methyl). Synthesized in 79% yield via direct sulfonation .

Sulfonamide vs. Sulfonyl/Sulfonic Acid Derivatives

Compound Core Structure Key Feature Application
5-Methylfuran-2-sulfonamide Sulfonamide on furan NLRP3 inhibition Anti-inflammatory therapeutics
5-(Ethylsulfonyl)-2-methoxyaniline Sulfonyl on benzene Pharmacophore for VEGFR2 inhibitors Angiogenesis modulation
5-Fluoro-2-methanesulfonyl-benzylamine Sulfonyl on benzene Intermediate in kinase inhibitors Oncology drug development

Key Observations :

  • Sulfonamides (e.g., this compound) exhibit hydrogen-bonding capacity via the -SO₂NH₂ group, critical for enzyme inhibition.
  • Sulfonyl/sulfonic acid derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) lack this NH₂ group, reducing direct target interactions but improving metabolic stability .

Biological Activity

5-Methylfuran-2-sulfonamide, also known as N-hydroxy-5-methylfuran-2-sulfonamide or Cimlanod, is a compound under investigation for its potential therapeutic applications, particularly in cardiovascular diseases. This article explores its biological activity, focusing on its antibacterial properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The structure includes a furan ring substituted with a methyl group and a sulfonamide moiety, contributing to its potential efficacy in various applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamides, including this compound. These compounds are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial DNA replication.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
This compoundEscherichia coli31 ± 0.127.81
This compoundStaphylococcus aureus30 ± 0.127.81
CiprofloxacinEscherichia coli32 ± 0.12-

The compound exhibited significant antibacterial activity comparable to ciprofloxacin against E. coli, indicating its potential as an effective antimicrobial agent .

Antioxidant Activity

In addition to its antibacterial properties, studies have evaluated the antioxidant activity of sulfonamides, including this compound. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was used to measure free radical scavenging activity.

DPPH Radical Scavenging Assay Results

Table 2 presents the antioxidant activity measured by IC50 values:

CompoundIC50 (mM)
This compound0.66
Other derivativesVaries (0.66 - 1.75)

The results indicate that the presence of the methyl group significantly enhances the radical scavenging ability of this compound .

Pharmacological Implications

The pharmacological profile of this compound extends beyond antibacterial effects. Its role as a pH-sensitive prodrug for nitroxyl (HNO) has been investigated for treating acute decompensated heart failure. The prodrug's design aims to enhance therapeutic efficacy while minimizing side effects associated with traditional treatments .

Case Studies and Clinical Relevance

Research has shown that compounds like Cimlanod can play a crucial role in managing conditions such as heart failure by modulating nitric oxide pathways, which are vital for cardiovascular health. Ongoing studies are focusing on optimizing its formulation and understanding its mechanism of action in vivo .

Q & A

Q. What are the standard synthetic routes for 5-methylfuran-2-sulfonamide, and what critical parameters influence yield?

The synthesis of sulfonamide derivatives typically involves sulfonation of the furan ring followed by amidation. For example, bromofuran derivatives react with chlorosulfonic acid under controlled temperatures (0°C to room temperature) to form sulfonyl chloride intermediates, which are then treated with amines (e.g., methylamine) to yield sulfonamides . Key parameters include reaction temperature, stoichiometry of chlorosulfonic acid, and solvent choice (e.g., dichloromethane). Yield optimization requires careful control of exothermic reactions during sulfonation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy : 2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC) for resolving overlapping signals, particularly in aromatic regions .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • HPLC/GC-MS : For purity assessment, especially when synthesizing derivatives with substituents prone to side reactions .

Q. What safety precautions are recommended for handling this compound given limited toxicity data?

While specific toxicity data for this compound is sparse, structurally related sulfonamides may exhibit irritant properties. Standard precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Conducting reactions in a fume hood to avoid inhalation.
  • Adherence to protocols for sulfonyl chloride handling due to their corrosive nature .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks . Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, such as enzymes, by analyzing binding affinities and steric compatibility. For example, sulfonamide derivatives have shown affinity for carbonic anhydrase isoforms in simulations .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies in bioactivity data often arise from variations in:

  • Experimental design : Differences in cell lines, assay conditions (pH, temperature), or solvent systems (DMSO vs. aqueous buffers).
  • Structural modifications : Substituents on the phenyl or furan rings significantly alter activity. Meta-analysis of structure-activity relationship (SAR) studies is critical .
  • Statistical validation : Use of ANOVA or regression models to assess dose-response reliability .

Q. How can researchers design derivatives of this compound to enhance antimicrobial activity?

Rational design strategies include:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring to improve membrane permeability .
  • Hybrid pharmacophores : Combining the sulfonamide moiety with known antimicrobial scaffolds (e.g., β-lactams) to exploit synergistic effects.
  • In vitro screening : Stepwise evaluation against Gram-positive and Gram-negative bacteria with MIC (Minimum Inhibitory Concentration) assays .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Scalability issues include:

  • Purification bottlenecks : Column chromatography is impractical for large batches; alternatives like recrystallization or fractional distillation must be optimized.
  • Exothermic hazards : Sulfonation reactions require precise temperature control to avoid runaway reactions.
  • Regulatory compliance : Documentation of impurities (e.g., residual solvents) per ICH guidelines .

Methodological Guidance for Data Analysis

Q. How should researchers address gaps in toxicological data for this compound?

Apply the read-across approach : Use toxicity data from structurally similar sulfonamides (e.g., 5-amino-2-methylbenzenesulfonamide) to infer potential hazards. Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Q. What statistical tools are recommended for analyzing dose-response relationships in sulfonamide bioassays?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
  • Principal Component Analysis (PCA) : Identify correlations between structural features and activity .

Tables for Key Data

Table 1: Common Synthetic Intermediates for Sulfonamide Derivatives

IntermediateRole in SynthesisKey Reaction ConditionsReference
5-Bromofuran-2-sulfonyl chlorideSulfonation precursor0°C, DCM, chlorosulfonic acid
Methylamine hydrochlorideAmidation agentRoom temperature, base (e.g., NaOH)

Table 2: Computational Parameters for DFT Studies

ParameterTypical ValueApplicationReference
Basis set6-31G(d,p)Geometry optimization
Solvent modelPCM (Water)Simulate aqueous reactivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylfuran-2-sulfonamide
Reactant of Route 2
5-Methylfuran-2-sulfonamide

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